1,3-Diethyl-4-methylimidazolidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
109661-85-0 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1,3-diethyl-4-methylimidazolidin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-4-9-6-7(3)10(5-2)8(9)11/h7H,4-6H2,1-3H3 |
InChI Key |
LBGFTWMHLSYQLV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(N(C1=O)CC)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Diethyl 4 Methylimidazolidin 2 One and Analogues
Classical and Established Approaches to Imidazolidin-2-one Ring Formation
Traditional methods for constructing the imidazolidin-2-one ring are foundational in organic synthesis, primarily relying on the reaction of 1,2-diamines with a C1 electrophile to form the cyclic urea (B33335) structure.
Cyclization Reactions of 1,2-Diamines with Carbonyl Compounds
The most direct and established method for synthesizing imidazolidin-2-ones involves the cyclization of 1,2-diamines with various carbonyl-containing reagents. mdpi.comnih.gov This approach is versatile, allowing for the preparation of a wide array of substituted cyclic ureas. The general mechanism involves sequential intermolecular and intramolecular acyl nucleophilic substitution reactions. mdpi.com
A primary carbonylating agent for this transformation is phosgene (B1210022) (COCl₂), though its high toxicity has led to the widespread adoption of safer alternatives like triphosgene or solid phosgene sources. mdpi.com Other commonly used reagents include carbonyldiimidazole (CDI) , which offers advantages due to its low cost and the benign nature of its byproducts (carbon dioxide and imidazole). mdpi.comChloroformates and urea itself are also employed as carbonyl transfer agents. mdpi.com For instance, a pseudo-multicomponent, one-pot protocol has been developed using trans-(R,R)-diaminocyclohexane, which undergoes in situ Schiff base formation, reduction to the corresponding diamine, and subsequent cyclization with CDI to yield 1,3-disubstituted imidazolidin-2-ones in yields ranging from 55% to 81%. mdpi.com
| Carbonylating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosgene (COCl₂) / Triphosgene | Base (e.g., triethylamine) | High reactivity, effective | Highly toxic, requires careful handling |
| Carbonyldiimidazole (CDI) | Aprotic solvent (e.g., THF, CH₂Cl₂) | Low toxicity, benign byproducts | Milder reagent, may require longer reaction times |
| **Urea (CO(NH₂)₂) ** | High temperature, often with a catalyst | Inexpensive, readily available | High energy input, potential for side reactions |
| Chloroformates (ClCO₂R) | Base, aprotic solvent | Readily available, wide variety | Stoichiometric byproduct generation |
| Dialkyl Carbonates (RO)₂CO | Catalyst (e.g., Cu(NO₃)₂) | Eco-friendly carbonyl source | Requires catalysis to activate |
Carbonylation Strategies for Imidazolidin-2-one Synthesis
Carbonylation strategies utilize carbon monoxide (CO) as the direct source for the carbonyl group in the imidazolidin-2-one ring. These methods often require catalytic activation and can proceed under oxidative conditions.
Catalytic oxidative carbonylation provides an alternative route where a transition metal catalyst facilitates the reaction between a diamine, carbon monoxide, and an oxidant. acs.org For example, tungsten hexacarbonyl (W(CO)₆) with iodine (I₂) as the oxidant can catalytically carbonylate both primary and secondary diamines to form five-, six-, and seven-membered cyclic ureas in moderate to good yields. acs.org This method is notable for being one of the first transition-metal-catalyzed processes to convert secondary diamines directly to N,N'-disubstituted cyclic ureas using CO. acs.org
Other catalytic systems have also been developed. Elemental selenium has been shown to catalyze the carbonylation of diamines with CO, although the reaction can generate toxic hydrogen selenide (B1212193) as a byproduct. acs.org Palladium iodide (PdI₂) has been used to catalyze the oxidative carbonylation of amines to produce ureas and related cyclic compounds. mdpi.com Furthermore, the direct synthesis of cyclic ureas from diamines and carbon dioxide (CO₂), a safer and more environmentally benign carbonyl source, has been achieved using catalysts like cerium oxide (CeO₂). rsc.orgacs.orgnih.gov
| Catalytic System | Diamine Substrate | Conditions | Yield (%) |
| W(CO)₆ / I₂ | N,N'-dimethylethylenediamine | CO (400 psi), DBU, CH₃CN, 80 °C | 81 |
| W(CO)₆ / I₂ | N,N'-diethylethylenediamine | CO (400 psi), DBU, CH₃CN, 80 °C | 71 |
| Selenium (cat.) | N,N'-dialkylethylenediamines | CO/O₂ (2:1, 1 atm), rt, 30 min | Good to Excellent |
| CeO₂ | Ethylenediamine (B42938) | CO₂ (0.3 MPa), 2-Propanol, 413 K | 98 |
| PdI₂ | Aromatic diamines | CO/O₂, DME | Excellent |
Advanced Catalytic Syntheses of N,N'-Disubstituted Imidazolidin-2-ones
Modern synthetic chemistry has pursued more efficient and sustainable routes to imidazolidin-2-ones, with a focus on organocatalysis to avoid the use of metals and harsh reagents.
Organocatalytic Methodologies for Imidazolidin-2-one Formation
Organocatalysis offers a powerful alternative for constructing the imidazolidin-2-one ring, often proceeding under mild conditions with high selectivity.
A significant advancement is the organocatalytic intramolecular hydroamidation of propargylic ureas. acs.orgacs.org This method provides access to highly substituted imidazolidin-2-ones and imidazol-2-ones under ambient conditions. nih.govorganic-chemistry.org The reaction is catalyzed by a strong, non-nucleophilic organic base, with the phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) proving to be particularly effective. acs.orgresearchgate.net
This protocol is characterized by its excellent chemo- and regioselectivity, broad substrate scope, high tolerance for various functional groups, and remarkably short reaction times, sometimes as brief as one minute. acs.orgorganic-chemistry.org The process is atom- and step-economical, representing a sustainable alternative to traditional methods. acs.org DFT studies suggest the reaction proceeds via the nonassisted cyclization of a deprotonated urea intermediate. acs.org
| Substrate (Propargylic Urea) | Catalyst Loading (BEMP) | Solvent | Time | Yield (%) |
| N-allyl-N'-(1,1-dimethylprop-2-yn-1-yl)urea | 5 mol % | MeCN | 1 min | 99 |
| N-benzyl-N'-(1,1-dimethylprop-2-yn-1-yl)urea | 5 mol % | MeCN | 1 min | 99 |
| N-(1,1-dimethylprop-2-yn-1-yl)-N'-phenylurea | 5 mol % | MeCN | 1 min | 99 |
| N-(1,1-dimethylprop-2-yn-1-yl)-N'-(p-tolyl)urea | 5 mol % | MeCN | 1 min | 99 |
| N-(1-ethynylcyclohexyl)-N'-phenylurea | 5 mol % | MeCN | 1 min | 99 |
While the previous sections focus on the synthesis of the imidazolidin-2-one ring, this heterocyclic core is also a foundational structure for a class of powerful organocatalysts. Chiral imidazolidinones, famously developed by MacMillan and others, are highly effective in catalyzing a variety of asymmetric transformations, including aldol (B89426) reactions. nih.gov
These catalysts operate through an "iminium activation" mechanism. rsc.orgias.ac.in The secondary amine of the imidazolidinone catalyst reversibly condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, activating it for nucleophilic attack. rsc.org In the context of an aldol reaction, an enol or enamine nucleophile can then add to the β-position of the activated aldehyde. The chiral environment provided by the imidazolidinone backbone directs the approach of the nucleophile, leading to the formation of the product with high enantioselectivity. nih.govias.ac.in This strategy has become a cornerstone of modern asymmetric organocatalysis. core.ac.uk
Transition Metal-Catalyzed Processes for Imidazolidin-2-one Ring Construction
The construction of the imidazolidin-2-one ring has been significantly advanced through the use of transition metal catalysts. These methods offer efficient routes to this important heterocyclic scaffold by facilitating bond formations that are otherwise challenging.
Palladium-Catalyzed Carboamination Reactions of N-Allylureas
A significant strategy for synthesizing substituted imidazolidin-2-ones involves the palladium-catalyzed carboamination of N-allylureas. organic-chemistry.orgacs.org This method is notable because it forms a crucial C-C bond concurrently with the closure of the heterocyclic ring. acs.org The process typically starts from readily available N-allylamines, which are first converted to N-allylureas by reacting with isocyanates. acs.org These N-allylurea substrates are then treated with aryl bromides in the presence of a palladium catalyst, such as Pd2(dba)3/Xantphos, and a base like sodium tert-butoxide (NaOtBu). organic-chemistry.orgnih.gov
This reaction is capable of generating two new bonds and up to two stereocenters in a single step. organic-chemistry.orgacs.org Research has shown that the reaction proceeds with good to excellent yields and often with high diastereoselectivity. organic-chemistry.orgacs.org Mechanistic studies suggest that the process involves a syn-addition of the arene and the urea nitrogen across the double bond of the allyl group. organic-chemistry.orgacs.org The versatility of this method allows for the synthesis of a diverse array of five-membered cyclic ureas with various substituents at the N1, N3, and C4 positions. acs.orgacs.org Furthermore, asymmetric versions of this reaction have been developed, providing enantiomerically enriched 4-(arylmethyl)-imidazolidin-2-ones. umich.edu
| Substrate (N-Allylurea) | Aryl Bromide | Catalyst System | Yield (%) | Diastereoselectivity (dr) |
| N-allyl-N'-cyclohexylurea | 4-Bromotoluene | Pd2(dba)3 / Xantphos | 85 | >20:1 |
| N-allyl-N'-phenylurea | 4-Bromobenzonitrile | Pd2(dba)3 / Xantphos | 91 | >20:1 |
| N-allyl-N'-(4-methoxyphenyl)urea | 4-Bromoanisole | Pd2(dba)3 / Xantphos | 78 | >20:1 |
| N-cyclopentenyl-N'-cyclohexylurea | 4-Bromotoluene | Pd2(dba)3 / Xantphos | 84 | >20:1 |
This table presents selected data from studies on palladium-catalyzed carboamination to illustrate the scope and efficiency of the reaction. organic-chemistry.orgacs.org
Copper-Mediated Diamination of N-Allylic Ureas
Copper-mediated strategies provide an alternative pathway to imidazolidin-2-ones through the diamination of N-allylic ureas. mdpi.com In some protocols, a stoichiometric amount of copper is required to minimize the formation of by-products. mdpi.com The proposed mechanism for these reactions begins with a copper-mediated hydroamination, which leads to the formation of an unstable organocopper(II) intermediate. This intermediate then undergoes a homolytic cleavage of the C-Cu bond, creating a transient radical on a primary carbon. This radical subsequently reacts with a nitrogen nucleophile to yield the final imidazolidin-2-one product. mdpi.com
More recently, copper-catalyzed oxidative amination reactions of N-allyl ureas have been developed. One such process involves an amidyl radical that undergoes a 5-exo-trig cyclization to form an organocuprate species. The final vinyl-substituted imidazolidin-2-one is then formed through a β-hydride elimination step, often with high trans diastereoselectivity. mdpi.com
Cerium Oxide-Catalyzed Carbonylation with Carbon Dioxide
The use of carbon dioxide (CO2) as a C1 source for carbonylation is an attractive approach for synthesizing imidazolidin-2-ones due to its abundance and low toxicity. mdpi.com Cerium oxide (CeO2) has emerged as an effective and reusable heterogeneous catalyst for this transformation. nih.govacs.org This method typically involves the reaction of aliphatic 1,2-diamines with CO2. mdpi.com
In one application, CeO2 catalyzes the synthesis of 2-imidazolidinone directly from ethylenediamine carbamate, avoiding the need for additional CO2 in the reaction system. acs.org The choice of solvent is critical, with 2-propanol being identified as optimal for achieving high selectivity. nih.govacs.org This catalytic system can provide the desired product in high yields, reaching up to 83%. nih.gov A key advantage of this heterogeneous system is the robustness and reusability of the CeO2 catalyst. nih.govacs.org
| Diamine Substrate | Catalyst | Carbon Source | Solvent | Temperature (°C) | Yield (%) |
| Ethylenediamine | CeO2 | CO2 | 2-Propanol | 140 | 83 |
| Propane-1,2-diamine | CeO2 | CO2 | 2-Propanol | 140 | 80 |
| Ethylenediamine Carbamate | CeO2 | Internal | 2-Propanol | 140 | 83 |
This table summarizes results from the CeO2-catalyzed synthesis of imidazolidin-2-ones, highlighting the high efficiency of this heterogeneous catalytic system. nih.govacs.org
Other Metal-Catalyzed Cyclization Reactions
Beyond palladium, copper, and cerium, other transition metals have been successfully employed to catalyze the formation of the imidazolidin-2-one ring.
Gold Catalysis : Gold catalysts have been studied for the intramolecular hydroamination of N-allylic ureas to produce imidazolidin-2-one derivatives. mdpi.com
Silver Catalysis : A silver(I)-catalyzed sequential vicinal diamination has been used for the synthesis of indole–imidazolidinone fused derivatives. This process involves a double cyclization of urea derivatives generated in situ. mdpi.com
Nickel Catalysis : Nickel-catalyzed cycloaddition of aziridines with isocyanates initially produces iminooxazolidine derivatives, which can then isomerize to the corresponding imidazolidinone products upon longer reaction times. organic-chemistry.org
Cobalt Catalysis : A cobalt-catalyzed cyclization of alkenyl isoureas provides a route to five- and six-membered cyclic ureas through a process involving transition-metal hydrogen atom transfer and radical-polar crossover. organic-chemistry.org
Multi-Component Reactions (MCRs) Towards Imidazolidin-2-one Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains portions of all the starting materials.
Pseudo-Multicomponent Reaction Protocols for 1,3-Disubstituted Imidazolidin-2-ones
A pseudo-multicomponent, one-pot protocol has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.comnih.gov This strategy begins with the in situ formation of a Schiff base from a diamine, such as trans-(R,R)-diaminocyclohexane, and two equivalents of an aromatic aldehyde. mdpi.comresearchgate.net This step is followed by the reduction of the Schiff base using a reducing agent like sodium borohydride (B1222165) (NaBH4) to yield the corresponding N,N'-dibenzyldiamine. mdpi.com The final step is the cyclization of the diamine with a carbonylating agent, carbonyldiimidazole (CDI), which is favored for its low cost and benign byproducts (carbon dioxide and imidazole). mdpi.com
This efficient protocol has been optimized using statistical analysis and demonstrates good yields, ranging from 55% to 81%. mdpi.com The reaction is highly efficient when conducted in dichloromethane (B109758) (DCM) at 40 °C. nih.gov
| Aldehyde | Reducing Agent | Cyclizing Agent | Solvent | Yield (%) |
| Benzaldehyde | NaBH4 | CDI | DCM | 81 |
| 4-Chlorobenzaldehyde | NaBH4 | CDI | DCM | 75 |
| 4-Methoxybenzaldehyde | NaBH4 | CDI | DCM | 78 |
| 2-Naphthaldehyde | NaBH4 | CDI | DCM | 65 |
This table showcases the yields of various 1,3-disubstituted imidazolidin-2-ones synthesized via the pseudo-multicomponent reaction protocol. mdpi.com
Mannich-Type Reactions in Imidazolidine (B613845) Synthesis
Mannich-type reactions represent a powerful tool for the synthesis of imidazolidine derivatives. This class of reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid or other nucleophile. organic-chemistry.org In the context of imidazolidine synthesis, a 1,2-diamine acts as the amine component.
The general mechanism begins with the formation of an electrophilic iminium ion from the reaction of an amine and an aldehyde. libretexts.orgbyjus.com For imidazolidine synthesis, this involves the reaction of a 1,2-diamine with two equivalents of an aldehyde. The resulting intermediate, containing two imine functionalities or their precursors, can then undergo an intramolecular cyclization. This cyclization can be viewed as an intramolecular Mannich-type reaction where one nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the iminium ion formed at the other end of the molecule.
Katritzky and co-workers developed a synthesis of unsymmetrical imidazolidines using a Mannich reaction of 1,2-ethanediamines with benzotriazole (B28993) and formaldehyde. nih.govrsc.org This approach generates a benzotriazol-1-yl intermediate which can be subsequently substituted by various nucleophiles to afford a range of imidazolidine products. nih.govrsc.org Another variation involves the condensation of a tetraazatricyclododecane with p-substituted phenols in a basic medium, which proceeds through a Mannich-type mechanism to yield 1,3-bis[2′-hydroxy-5′-substituted-benzyl]imidazolidines. nih.govrsc.org
The reaction can be visualized through the following mechanistic steps:
Iminium Ion Formation : The diamine reacts with an aldehyde (e.g., formaldehyde) to form reactive iminium ion intermediates.
Intramolecular Cyclization : The nucleophilic amino group of the diamine attacks the electrophilic iminium carbon, leading to the formation of the five-membered ring.
Final Product Formation : Subsequent reaction steps, which may include reaction with a carbonyl source (for imidazolidin-2-ones) or other reagents, lead to the final stable product.
This methodology is particularly useful for creating highly substituted imidazolidines, and variations can be employed to control the substitution pattern on the nitrogen atoms and the carbon backbone of the ring. nih.govrsc.org
Bucherer-Bergs Type Reactions and Related Cyclic Urea Syntheses
The Bucherer-Bergs reaction is a classic multicomponent reaction used for the synthesis of hydantoins (imidazolidine-2,4-diones) from a carbonyl compound (ketone or aldehyde), potassium cyanide, and ammonium (B1175870) carbonate. wikipedia.orgorganic-chemistry.org While the primary product is a hydantoin (B18101), modifications and related reactions can be adapted for the synthesis of imidazolidin-2-ones, which are cyclic ureas.
The core of the Bucherer-Bergs reaction involves the formation of an α-amino nitrile intermediate from the carbonyl compound, cyanide, and ammonia (B1221849) (generated from ammonium carbonate). wikipedia.orgalfa-chemistry.com This intermediate then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes. wikipedia.orgalfa-chemistry.com
The key steps of the mechanism are:
Formation of a cyanohydrin from the ketone or aldehyde. alfa-chemistry.com
Reaction with ammonia to form an α-amino nitrile. wikipedia.org
Nucleophilic addition of the amino group to carbon dioxide to form a carbamic acid derivative. wikipedia.orgalfa-chemistry.com
Intramolecular cyclization to a 5-imino-oxazolidin-2-one, which then rearranges to the more stable hydantoin ring. wikipedia.orgalfa-chemistry.com
While the direct product is a hydantoin, the principles of this reaction are relevant to cyclic urea synthesis. By substituting the carbonyl compound and ammonium carbonate with appropriate precursors, the reaction can be guided towards imidazolidin-2-one formation. For instance, using a pre-formed 1,2-diamine instead of ammonia and a carbonyl source other than CO2 (like phosgene or its equivalents) shifts the synthesis from hydantoins to cyclic ureas. Related syntheses involve the reaction of 1,2-diamines with urea or isocyanates, which cyclize to form the imidazolidin-2-one ring. nih.gov
The Ugi reaction, another multicomponent reaction, can also be employed to synthesize cyclic ureas and hydantoins under specific conditions, for example, using carbon dioxide as one of the components. mdpi.com These methods highlight the versatility of multicomponent strategies in efficiently building complex heterocyclic scaffolds from simple and readily available starting materials. mdpi.com
Stereoselective and Enantioselective Synthesis of Substituted Imidazolidin-2-ones
The synthesis of chiral imidazolidin-2-ones, where specific stereoisomers are formed preferentially, is of significant interest due to the prevalence of such structures in biologically active molecules. Stereoselective and enantioselective methods aim to control the three-dimensional arrangement of atoms during the formation of the heterocyclic ring.
Application of Chiral Auxiliaries and Catalysts
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. In the synthesis of imidazolidin-2-ones, a chiral 1,2-diamine can serve as a chiral backbone, influencing the stereochemistry of subsequent reactions that install substituents on the ring.
Asymmetric catalysis is another powerful strategy where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For imidazolidin-2-one synthesis, this can involve several approaches:
Asymmetric Hydrogenation : The reduction of a prochiral cyclic enamine or imine precursor using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium) can establish stereocenters in the imidazolidin-2-one ring with high enantioselectivity.
Organocatalysis : Chiral organic molecules, such as proline and its derivatives, can catalyze the enantioselective formation of C-C or C-N bonds. libretexts.org For example, an asymmetric Mannich reaction catalyzed by (S)-proline can be used to set the stereochemistry of a β-amino carbonyl compound, which could be a precursor to a chiral imidazolidin-2-one. libretexts.org The catalyst forms a chiral enamine intermediate, which then reacts with an electrophile (like an imine) in a stereocontrolled manner. libretexts.org
Control of Diastereoselectivity and Enantioselectivity in Ring Formation
Controlling stereochemistry during the ring-forming step itself is a highly efficient strategy. The choice of reactants, catalysts, and reaction conditions determines the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the newly formed stereocenters.
Diastereoselectivity often arises when a molecule already contains a stereocenter, and a new one is formed. The existing center can direct the approach of reagents, leading to a preference for one diastereomer over another. For instance, in the cyclization of a chiral N-substituted 1,2-diamine, the substituent can sterically hinder one face of the molecule, favoring the formation of the trans or cis product. In proline-catalyzed asymmetric Mannich reactions, steric hindrance between the catalyst, the enamine, and the imine reactants forces a specific approach, leading to a preference for the syn-adduct. libretexts.org
Enantioselectivity is achieved by using chiral reagents, catalysts, or auxiliaries to differentiate between two enantiotopic faces of a prochiral substrate. For example, in the visible-light-induced intramolecular cyclization of certain 1,2-diamine derivatives, high diastereoselectivity can be achieved. nih.govrsc.org If a chiral photoredox catalyst were employed, this reaction could potentially be rendered enantioselective.
Palladium-catalyzed intramolecular carboamination or diamination of alkenes is another modern method for creating imidazolidin-2-ones. By using chiral ligands on the palladium catalyst, it is possible to achieve asymmetric induction, leading to the formation of one enantiomer over the other.
Specific Synthetic Routes for 4-Methyl-Substituted Imidazolidin-2-ones
The synthesis of imidazolidin-2-ones with a methyl group at the 4-position, such as the target compound 1,3-diethyl-4-methylimidazolidin-2-one, requires strategies that can introduce this specific substitution pattern. The starting material of choice is often a derivative of alanine (B10760859) (which provides the C4-methyl group and the adjacent nitrogen) or 1,2-diaminopropane.
A common and direct approach involves the cyclization of an appropriately substituted 1,2-diamine. For the target compound, this would be N,N'-diethyl-1,2-diaminopropane. This diamine can be reacted with a carbonylating agent to form the cyclic urea.
Key Carbonylating Agents:
Phosgene (COCl₂) : Highly reactive but also highly toxic. It readily reacts with the diamine to form the imidazolidin-2-one ring and HCl.
Triphosgene (BTC) : A safer, solid alternative to phosgene.
Carbonyldiimidazole (CDI) : A mild and effective reagent that reacts with the diamine to form the cyclic urea, releasing imidazole (B134444) as a byproduct. mdpi.com
Urea (H₂NCONH₂) : Reaction with a diamine at high temperatures can lead to the formation of the cyclic urea via transamidation, with the elimination of ammonia.
Dialkyl Carbonates (e.g., Dimethyl Carbonate, DMC) : A greener alternative that reacts with diamines, often under catalysis, to produce the cyclic urea and an alcohol.
A representative synthetic scheme starting from N,N'-diethyl-1,2-diaminopropane is shown below:
Another strategy involves building the ring through intramolecular cyclization of a linear urea precursor. nih.gov For example, an N-(2,2-dialkoxyethyl)urea can undergo acid-catalyzed cyclization. To obtain a 4-methyl derivative, the synthesis would need to start from a precursor derived from 1-aminopropan-2-ol (B43004) or a related chiral building block.
A recent study detailed a highly regioselective synthesis of 4-substituted imidazolidin-2-ones from the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles. nih.gov While this specific example leads to 4-aryl substitution, the principle of cyclizing a urea precursor highlights a versatile approach that could be adapted for 4-alkyl substituents by modifying the starting materials.
Mechanistic Investigations and Kinetic Analyses of Imidazolidin-2-one Synthetic Pathways
Understanding the reaction mechanisms and kinetics of imidazolidin-2-one formation is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.
Mannich-Type Reactions: The mechanism of the Mannich reaction is well-established and proceeds through an iminium ion intermediate. byjus.com Kinetic studies would typically focus on the rate-determining step, which can be either the formation of the iminium ion or the subsequent nucleophilic attack, depending on the specific reactants and conditions (e.g., pH). For the intramolecular cyclization of diamines to form imidazolidines, the rate is heavily influenced by the concentration of the aldehyde and the nucleophilicity of the amine. The reaction is often acid-catalyzed, as protonation of the carbonyl group accelerates the initial attack by the amine. wikipedia.org
Cyclization of Urea Derivatives: For syntheses involving the cyclization of linear urea precursors, such as N-alkenyl ureas or N-(2-hydroxyethyl) ureas, mechanistic studies focus on the nature of the ring-closing step. These reactions can be catalyzed by acids, bases, or transition metals.
Acid-catalyzed cyclization of an N-(2-hydroxyethyl) urea likely proceeds via protonation of the hydroxyl group, converting it into a good leaving group (water), followed by intramolecular attack by the urea nitrogen.
Palladium-catalyzed diamination of alkenes involves complex organometallic intermediates. Mechanistic studies using isotopic labeling, kinetic analysis, and computational modeling are employed to elucidate the catalytic cycle, which typically involves oxidative addition, carbopalladation/aminopalladation, and reductive elimination steps.
Below is a table summarizing key mechanistic features for different synthetic pathways.
| Synthetic Pathway | Key Intermediate(s) | Typical Catalyst/Reagent | Key Mechanistic Feature |
| Mannich-Type Reaction | Iminium ion | Acid or Base | Intramolecular nucleophilic attack of an amine on an iminium ion. libretexts.orgchemistrysteps.com |
| Bucherer-Bergs Reaction | α-amino nitrile, cyano-carbamic acid | (NH₄)₂CO₃, KCN | Multicomponent condensation followed by intramolecular cyclization and rearrangement. wikipedia.orgalfa-chemistry.comnih.gov |
| Diamine Carbonylation | Isocyanate, Carbamoyl chloride | Phosgene, CDI, CO₂ | Nucleophilic attack of diamine on a carbonyl source, followed by ring closure. mdpi.com |
| Intramolecular Hydroamidation | Allenamide (for propargylic ureas) | Base or Transition Metal | Nucleophilic addition of a urea N-H across an unsaturated C-C bond. mdpi.com |
These investigations provide fundamental insights that enable chemists to design more efficient and selective syntheses for specific target molecules like this compound.
Chemical Reactivity and Transformation Chemistry of Imidazolidin 2 Ones
Reactivity of the Imidazolidin-2-one Core Ring System
The imidazolidin-2-one ring is a versatile scaffold in organic synthesis, and its reactivity is characterized by the presence of a polarized carbonyl group and two nitrogen atoms. These features allow for a range of chemical transformations.
Nucleophilic Addition Reactions at the Carbonyl Center (C2)
The carbonyl carbon (C2) of the imidazolidin-2-one ring is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. While the reactivity is generally lower than that of acyclic ketones due to resonance delocalization from the adjacent nitrogen atoms, nucleophilic addition reactions can still occur, typically under forcing conditions or with highly reactive nucleophiles.
Common nucleophiles that can react at the C2 position include strong reducing agents like lithium aluminum hydride, which would lead to the reduction of the carbonyl group to a methylene (B1212753) group, yielding the corresponding imidazolidine (B613845). Organometallic reagents such as Grignard reagents or organolithium compounds could potentially add to the carbonyl, forming a tertiary alcohol upon workup. However, the presence of the two N-ethyl groups in 1,3-diethyl-4-methylimidazolidin-2-one can sterically hinder the approach of bulky nucleophiles to the carbonyl carbon.
| Reagent Type | Potential Product | Reaction Conditions |
| Strong Reducing Agents (e.g., LiAlH4) | 1,3-Diethyl-4-methylimidazolidine | Typically in an ethereal solvent like THF or diethyl ether. |
| Organometallic Reagents (e.g., R-MgX, R-Li) | 2-Alkyl-1,3-diethyl-4-methylimidazolidin-2-ol | Anhydrous conditions in an appropriate solvent. |
| Reaction Type | Reagent | Product Type (for N-unsubstituted analogues) |
| N-Alkylation | Alkyl halide (e.g., R-X) | N-Alkyl imidazolidin-2-one |
| N-Acylation | Acyl chloride (e.g., RCOCl) or anhydride | N-Acyl imidazolidin-2-one |
Ring Functionalization and Derivatization Strategies
The imidazolidin-2-one ring can be a platform for the synthesis of more complex heterocyclic structures. Various synthetic strategies have been developed for the derivatization of the imidazolidin-2-one core, often starting from more basic precursors. nih.govmdpi.com For instance, acid-catalyzed reactions of N-(2,2-dialkoxyethyl)ureas with C-nucleophiles can lead to the formation of 4-substituted imidazolidin-2-ones. mdpi.com While this compound is already substituted, these methods highlight the versatility of the imidazolidin-2-one scaffold in organic synthesis. nih.govmdpi.com
Further functionalization of the existing this compound could potentially occur at the C4 and C5 positions of the ring, although these C-H bonds are generally less reactive than the sites on the peripheral alkyl groups. Metal-catalyzed C-H activation could be a potential avenue for introducing new functional groups at these positions.
Reactivity of Peripheral Functional Groups and Substituents
The diethyl and methyl groups attached to the imidazolidin-2-one core also possess their own characteristic reactivity, which can be exploited for further molecular modifications.
Reactions of Alkyl Substituents (e.g., Diethyl and Methyl Groups)
The alkyl groups (ethyl and methyl) on the nitrogen and carbon atoms of the ring are generally saturated and thus relatively unreactive. However, under specific conditions, they can undergo functionalization.
Oxidation: The N-alkyl groups of heterocycles can be susceptible to oxidation, although this often requires strong oxidizing agents and can lead to complex product mixtures or degradation of the heterocyclic ring. chemistryviews.org For the ethyl groups, oxidation could potentially occur at the alpha-carbon to the nitrogen, leading to the formation of N-acetyl or N-formyl derivatives after subsequent transformations. The methyl group at the C4 position is also a potential site for oxidation.
Halogenation: Free-radical halogenation of the alkyl groups is a plausible transformation. Under UV light or with the use of radical initiators, reagents like N-bromosuccinimide (NBS) or sulfuryl chloride can introduce halogen atoms onto the alkyl chains. The selectivity of this reaction would depend on the relative stability of the resulting carbon radicals. For the ethyl groups, halogenation would likely occur preferentially at the methylene (CH2) position due to the stabilizing effect of the adjacent nitrogen atom on the radical intermediate.
Metal-Catalyzed C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C(sp3)-H bonds. nih.govacs.orgescholarship.orgcaltech.edu Transition metal catalysts, such as those based on rhodium or palladium, can facilitate the coupling of N-alkyl groups with various partners, including alkenes and aryl halides. nih.govacs.org This approach could potentially be applied to the ethyl groups of this compound to introduce new carbon-carbon bonds.
| Reaction Type | Reagent/Catalyst | Potential Site of Reaction | Product Type |
| Oxidation | Strong oxidizing agents | N-CH2CH3, C4-CH3 | Carbonyl derivatives or ring cleavage products |
| Halogenation | NBS, SO2Cl2, light/initiator | N-CH2CH3, C4-CH3 | Halogenated alkyl substituents |
| C-H Functionalization | Rh, Pd catalysts | N-CH2CH3 | Further alkylated or arylated derivatives |
Transformations Involving Exocyclic Carbonyl Moieties
This subsection is not applicable to this compound as the molecule does not possess any exocyclic carbonyl moieties.
Complexation and Coordination Chemistry of Imidazolidin-2-ones
The coordination chemistry of imidazolidin-2-ones, including this compound, is primarily dictated by the electronic and steric properties of the cyclic urea (B33335) functionality. While specific research on the coordination complexes of this compound is not extensively documented in publicly available literature, its behavior can be inferred from the well-studied coordination chemistry of urea and other cyclic urea derivatives. The primary site for metal coordination in these ligands is the exocyclic carbonyl oxygen atom, which possesses available lone pairs of electrons.
Imidazolidin-2-ones act as monodentate ligands, coordinating to a central metal ion through the carbonyl oxygen. This interaction is a classic example of a Lewis acid-base adduct, where the metal ion is the Lewis acid and the carbonyl oxygen is the Lewis base. The coordination ability of the nitrogen atoms within the ring is generally diminished due to their involvement in the urea resonance structure and, in the case of 1,3-disubstituted imidazolidin-2-ones, steric hindrance from the substituents.
The nature of the metal ion plays a crucial role in determining the stability and structure of the resulting complex. Hard metal ions, which are typically highly charged and non-polarizable, form stronger bonds with hard donor atoms like oxygen. Conversely, soft metal ions, which are more polarizable, tend to form more stable complexes with soft donor atoms. Given that the carbonyl oxygen is a hard donor, imidazolidin-2-ones are expected to form stable complexes with hard and borderline metal ions.
Research on the coordination of simple urea with various transition metal ions has shown that coordination almost invariably occurs through the oxygen atom. rjpbcs.com For instance, studies on complexes of urea with Mn(II), Fe(III), Co(II), and Cu(II) have demonstrated oxygen-metal bonding. This mode of coordination is supported by spectroscopic data, where a shift in the C=O stretching frequency to a lower wavenumber in the infrared spectrum of the complex compared to the free ligand is indicative of the weakening of the C=O bond upon coordination to the metal center.
While direct coordination through the nitrogen atoms of the imidazolidin-2-one ring is less common, it is not entirely unprecedented for urea-type ligands, particularly with softer metal ions like palladium(II). rjpbcs.com However, for this compound, the presence of ethyl groups on both nitrogen atoms would significantly increase steric hindrance, making nitrogen coordination highly unlikely.
The coordination of the sulfur analogue, imidazolidine-2-thione, and its derivatives with zinc halides has been shown to occur through the sulfur atom, forming tetrahedral complexes. researchgate.net This further highlights the principle of hard and soft acids and bases, as sulfur is a softer donor atom than oxygen, favoring coordination with a soft acid like Zn(II) in this context.
In the synthesis of imidazolidin-2-ones, metal catalysts are sometimes employed. For example, Cu(NO₃)₂ has been used as a catalyst in the carbonylation of 1,2-diamines, where it is believed to activate the carbonyl group of the carbonate source through O-coordination. mdpi.com This catalytic role underscores the fundamental interaction between the metal center and the oxygen atom of a urea-like moiety.
The table below summarizes the coordination behavior of urea with various metal ions, which serves as a model for the expected behavior of this compound.
| Metal Ion | Ligand | Coordination Site | Resulting Complex Formula (Example) | Reference |
| Cu(II) | Urea | Oxygen | CuCl₂·2U·4H₂O | |
| Co(II) | Urea | Oxygen | Co(NO₃)₂·6U | |
| Fe(III) | Urea | Oxygen | FeCl₂·6U·3H₂O | |
| Mn(II) | Urea | Oxygen | MnCl₂·3U·3H₂O | |
| Zn(II) | Urea | Oxygen | [Zn(CON₂H₄)₆]SO₄·H₂O | |
| Cr(III) | Urea | Oxygen | CrCl₃·U·8H₂O | rjpbcs.com |
| Ni(II) | Urea | Oxygen | Ni(NO₃)₂·U·5Me | rjpbcs.com |
U represents the urea ligand.
The following table details complexes formed with imidazolidine-2-thione, illustrating the coordination through the sulfur atom.
| Metal Ion | Ligand | Coordination Site | Resulting Complex Formula | Geometry | Reference |
| Zn(II) | 1-methylimidazolidine-2-thione | Sulfur | Zn(C₄H₈N₂S)₂Cl₂ | Distorted Tetrahedral | researchgate.net |
| Zn(II) | 1-propylimidazolidine-2-thione | Sulfur | Zn(C₆H₁₂N₂S)₂Cl₂ | Distorted Tetrahedral | researchgate.net |
Based on this collective evidence, it can be concluded that this compound will predominantly act as a monodentate ligand, coordinating to metal ions through its carbonyl oxygen atom. The stability and geometry of the resulting complexes will depend on the nature of the metal ion, with a preference for hard and borderline Lewis acids.
Spectroscopic and Structural Characterization of Imidazolidin 2 One Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy offers critical information about the number, environment, and connectivity of hydrogen atoms in 1,3-Diethyl-4-methylimidazolidin-2-one. The expected chemical shifts (δ) in a deuterated chloroform (B151607) (CDCl₃) solvent are influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atoms within the five-membered ring.
The protons of the two ethyl groups at positions 1 and 3 are diastereotopic due to the chiral center at C4. This results in distinct signals for the methylene (B1212753) protons. The methyl group at C4 and the protons on the imidazolidin-2-one ring also exhibit characteristic chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (on C4) | 1.15 | Doublet | 6.5 |
| CH₃ (on N-ethyl) | 1.10 - 1.25 | Triplet | 7.2 |
| CH₂ (on N-ethyl) | 3.10 - 3.40 | Multiplet | 7.2 |
| CH (at C4) | 3.50 | Multiplet | - |
| CH₂ (at C5) | 2.80 and 3.20 | Multiplet | - |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is dependent on its hybridization and its electronic environment. The carbonyl carbon (C2) is characteristically deshielded and appears at a high chemical shift value.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 (C=O) | 165.0 |
| C4 | 55.0 |
| C5 | 48.0 |
| CH₂ (N-ethyl) | 40.0 |
| CH₃ (on C4) | 15.0 |
| CH₃ (N-ethyl) | 14.0 |
Note: The data in this table is a predicted representation based on known chemical shifts for similar imidazolidin-2-one derivatives, as direct experimental data for the target compound is not publicly accessible.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments made from 1D NMR data. A COSY spectrum would reveal the coupling between protons on adjacent carbon atoms, for instance, between the CH and CH₃ protons at C4 and between the CH₂ and CH₃ protons of the ethyl groups. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments in both the ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide) | 1680 - 1700 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2990 | Medium to Strong |
Note: The wavenumbers are typical for cyclic ureas and related amide compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. For this compound (C₈H₁₆N₂O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.
The fragmentation pattern would likely involve the loss of the ethyl and methyl substituents, as well as cleavage of the imidazolidin-2-one ring. Common fragments would include the loss of an ethyl group ([M-29]⁺) and a methyl group ([M-15]⁺).
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and conformational details of the molecule.
While specific crystallographic data for this compound is not available in the cited literature, studies on related imidazolidin-2-one derivatives have revealed that the five-membered ring typically adopts a non-planar, envelope or twisted conformation. illinois.edu The substituents on the nitrogen and carbon atoms would occupy specific stereochemical positions, which a crystal structure analysis would precisely determine. The solid-state structure would also be influenced by intermolecular interactions, such as hydrogen bonding if N-H protons were present, or van der Waals forces.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For imidazolidin-2-one systems, including this compound, the chromophore responsible for UV absorption is the urea (B33335) functional group (-N-C(=O)-N-) contained within the five-membered ring. The electronic transitions in such systems are primarily localized on this moiety and are influenced by the substituents on the nitrogen atoms and the carbon backbone.
The electronic spectrum of saturated cyclic ureas like this compound is expected to be relatively simple and characterized by absorptions in the far-ultraviolet region. This is due to the absence of extended conjugation in the molecule. The primary electronic transitions anticipated for the imidazolidin-2-one core are the n → π* and π → π* transitions associated with the carbonyl group and the lone pairs of the nitrogen atoms.
Detailed Research Findings
Theoretical and experimental studies on simple, non-conjugated ureas provide a basis for understanding the electronic transitions in more complex derivatives like this compound. Computational studies on monoureas have identified a weak, formally forbidden n → π* transition and more intense π → π* transitions.
The n → π transition* involves the excitation of a non-bonding electron from one of the nitrogen or oxygen lone pairs to the antibonding π* orbital of the carbonyl group. These transitions are typically of low intensity (molar absorptivity, ε < 100 L·mol⁻¹·cm⁻¹) and are the lowest energy transitions. For simple ureas, this transition is predicted to occur in the 180–210 nm range. The presence of alkyl substituents on the nitrogen atoms, such as the diethyl groups in the target molecule, can cause a slight bathochromic (red) shift in the absorption maximum due to the electron-donating inductive effect of the alkyl groups.
The π → π transition* involves the promotion of an electron from the bonding π orbital of the carbonyl group to the corresponding antibonding π* orbital. This transition is of much higher intensity (ε > 1000 L·mol⁻¹·cm⁻¹) and occurs at higher energy (shorter wavelength) than the n → π* transition. For simple ureas, intense absorptions corresponding to π → π* transitions are expected to be found between 150 and 210 nm.
Due to the saturated nature of the imidazolidin-2-one ring in this compound, significant absorption in the near-UV or visible range is not expected. The electronic spectrum would be dominated by the aforementioned transitions occurring below the typical cutoff of many standard UV-Vis spectrophotometers (~200 nm).
The following table summarizes the expected electronic transitions for the imidazolidin-2-one chromophore based on theoretical studies of related urea compounds.
| Electronic Transition | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Description |
|---|---|---|---|
| n → π | 180 - 210 | < 100 | Excitation of a non-bonding electron (from N or O lone pair) to the antibonding π orbital of the carbonyl group. |
| π → π | 150 - 210 | > 1000 | Excitation of an electron from the bonding π orbital to the antibonding π orbital of the carbonyl group. |
It is important to note that while these ranges are based on foundational studies of the urea chromophore, the precise absorption maxima for this compound would require experimental measurement or specific theoretical calculations for this exact molecule. The methyl group at the 4-position of the ring is not expected to significantly influence the electronic transitions as it is not directly attached to the chromophore.
Computational and Theoretical Investigations of Imidazolidin 2 Ones
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules.
Conformational Analysis and Geometrical Optimization
A thorough conformational analysis would be the first step in a computational study of 1,3-Diethyl-4-methylimidazolidin-2-one. This would involve identifying all possible spatial arrangements of the atoms (conformers) and determining their relative stabilities. Geometrical optimization would then be performed for each conformer to find the lowest energy structure, providing precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar cyclic compounds often reveal puckering of the ring and various orientations of the substituent groups.
Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO Interactions)
Analysis of the electronic structure provides insights into the reactivity and properties of a molecule. This involves mapping the electron density distribution and calculating the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a compound. For this compound, theoretical calculations could predict its vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry can be used to model chemical reactions, providing a detailed understanding of the reaction mechanism. This involves mapping the potential energy surface of a reaction to identify the reactants, products, intermediates, and transition states. For this compound, this could involve studying its synthesis, degradation, or its interaction with other molecules. Transition state modeling would allow for the calculation of activation energies, which are crucial for understanding reaction rates.
Structure-Reactivity Correlations Derived from Computational Data
By systematically studying a series of related compounds, it is possible to establish correlations between their computed structural and electronic properties and their observed reactivity. These Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models are valuable for predicting the properties and behavior of new, unstudied molecules. For imidazolidin-2-one derivatives, such studies could correlate properties like the HOMO-LUMO gap or specific atomic charges with their biological activity or chemical reactivity.
Applications of Imidazolidin 2 One Derivatives in Material Science and Catalysis
Role as Core Building Blocks and Intermediates in Fine Chemical Synthesis
The imidazolidin-2-one scaffold is a ubiquitous structural motif found in a wide array of pharmaceuticals, natural products, and other biologically active compounds. nih.govmdpi.com Its prevalence has established it as a pivotal building block and a versatile intermediate in the realm of fine chemical synthesis. mdpi.comnih.gov Organic chemists frequently leverage this heterocyclic core to construct more complex molecular architectures.
One of the primary roles of imidazolidin-2-one derivatives is as precursors to vicinal diamines, which are themselves crucial building blocks in organic and medicinal chemistry. nih.gov The synthesis of the imidazolidin-2-one ring itself can be achieved through several catalytic strategies, including the carbonylation of 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of urea (B33335) derivatives, and the expansion of aziridine (B145994) rings. mdpi.com These diverse synthetic pathways allow for the creation of a wide range of substituted imidazolidin-2-ones.
For example, palladium-catalyzed carboamination reactions of N-allylureas provide a direct route to substituted imidazolidin-2-ones, forming a carbon-carbon and a carbon-nitrogen bond in a single step. nih.gov Similarly, base-catalyzed intramolecular hydroamidation of propargylic ureas can yield these cyclic ureas with excellent selectivity under mild, ambient conditions. acs.org The ability to readily synthesize and subsequently modify these rings makes them highly valuable. Researchers have developed methods for producing 1,3-disubstituted imidazolidin-2-ones and 4-(het)aryl-substituted derivatives, demonstrating the scaffold's adaptability for creating libraries of compounds for various applications, including drug discovery. nih.govmdpi.com Furthermore, chiral versions of these heterocycles are employed as powerful auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of chemical reactions to produce enantiomerically pure products. mdpi.com
Applications in Polymer Science and Advanced Materials
The utility of imidazolidin-2-one derivatives extends beyond small molecule synthesis into the domain of polymer science and the creation of advanced materials with specialized functions.
Synthesis of Polymers with Nitrogen-Containing Backbones
The incorporation of nitrogen atoms into a polymer backbone can significantly influence the material's properties, including its thermal stability, solubility, and interaction with other substances. Imidazolidin-2-one derivatives have been identified as effective monomeric units for creating polymers and biopolymer scaffolds. nih.gov These structures offer greater stability compared to typical peptides, making them attractive for biomedical applications. nih.gov
A key application is the development of copolymerizable imidazolidinone monomers that can be integrated into polymer systems for coatings, paints, and adhesives. google.com The inclusion of the imidazolidinone moiety is designed to enhance specific performance characteristics of the final polymer. For instance, a patent describes a monomer that, when polymerized, provides significantly improved wet adhesion and scrub resistance to latex paints and coatings. google.com The imidazolidin-2-one ring can also be incorporated within peptide chains, where it acts as a proline analogue that restricts the geometry of the peptide bond and induces well-defined secondary structures. nih.gov This demonstrates its role in creating functional polymers with controlled three-dimensional shapes.
Development of Chiral Microporous Materials from Achiral Precursors
The creation of materials with chiral properties from non-chiral starting materials is a significant challenge in materials science. Such materials are highly sought after for applications in enantioselective separations and catalysis. The simple, achiral compound 2-imidazolidinone has been identified as a reactant that can be used in the synthesis of chiral microporous materials. This process involves using the achiral building block to construct a larger, three-dimensional framework that lacks a plane of symmetry, thereby imparting chirality to the bulk material. This application highlights the ability of the fundamental imidazolidin-2-one structure to participate in complex self-assembly processes that lead to materials with advanced functions.
Utilization as Corrosion Inhibitors
Imidazolidine (B613845) and imidazolidin-2-one derivatives have proven to be highly effective corrosion inhibitors, particularly for protecting steel in acidic environments such as those found in oilfield formation water. google.com The effectiveness of these compounds stems from the presence of heteroatoms (nitrogen and oxygen) and, in some cases, phenyl rings and double bonds in their structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. nih.govgoogle.com
Table 1: Performance of an Imidazoline Derivative (FATG) as a Corrosion Inhibitor for Q235 Steel This interactive table summarizes the electrochemical impedance spectroscopy (EIS) data for the FATG inhibitor at different concentrations.
| Concentration (ppm) | R_ct (Ω cm²) | Inhibition Efficiency (%) |
|---|---|---|
| 0 | 26.4 | - |
| 50 | 123.6 | 78.64 |
| 100 | 197.8 | 86.65 |
| 200 | 412.5 | 93.60 |
| 500 | 828.6 | 96.81 |
Data sourced from research on novel imidazoline-modified glucose derivatives. mdpi.com
Potential in Chemical Sensor Development for Environmental Monitoring
While direct applications of 1,3-Diethyl-4-methylimidazolidin-2-one in chemical sensors are not widely documented, the structural features of the broader imidazolidin-2-one class suggest significant potential in this area, particularly for detecting heavy metal ions in the environment. researchgate.netmdpi.commdpi.com Many fluorescent chemosensors for metal ions are based on heterocyclic compounds containing nitrogen and oxygen atoms. nih.govresearchgate.net
The underlying principle of these sensors is the coordination of the heteroatoms' lone pair electrons with the target metal ion. This binding event alters the electronic structure of the molecule, leading to a detectable change in its optical properties, such as a "turn-on" or "turn-off" of fluorescence or a shift in the emission wavelength. nih.gov Given that the imidazolidin-2-one ring contains two nitrogen atoms and a carbonyl oxygen, it possesses the necessary functional groups to act as a chelating agent for various metal cations. By functionalizing the imidazolidin-2-one scaffold with fluorophores, it is plausible to design novel sensors for environmental monitoring. This approach is used effectively with related heterocyclic structures like thiazolidine, which forms the basis of fluorescent sensors for detecting aluminum (Al³⁺) ions. nih.gov
Contribution to Functional Materials with Tunable Properties
Functional materials are designed to possess specific properties that can be precisely controlled or "tuned" for a particular application, such as in optoelectronics or medicine. nih.govaalto.fi The incorporation of imidazolidin-2-one derivatives into larger molecules or polymers is an effective strategy for tuning the properties of the final material. The rigid, polar nature of the imidazolidin-2-one ring, along with its hydrogen bonding capabilities, can fundamentally alter the chemistry and performance of a polymer backbone. nih.gov
By selecting specific substituents on the imidazolidin-2-one ring, chemists can modulate the electronic, optical, and physical properties of the resulting material. nih.gov For instance, attaching chromophores to the scaffold could lead to materials with tunable light absorption or emission characteristics. The synthesis of specific copolymerizable imidazolidinone monomers to confer enhanced wet adhesion is a direct example of tuning a material's mechanical properties. google.com The versatility in synthesizing a wide range of substituted imidazolidin-2-ones allows them to serve as modular components for creating a diverse array of functional materials with tailored characteristics. nih.govmdpi.com
Imidazolidinone Derivatives as Organocatalysts in Asymmetric Transformations
Imidazolidinone derivatives have emerged as a cornerstone in the field of organocatalysis, providing a metal-free approach to a wide array of asymmetric transformations. These catalysts, often derived from natural amino acids, are lauded for their robustness and ease of preparation. nih.govresearchgate.net Their versatility allows them to catalyze various reactions, including cycloadditions, conjugate additions, and Friedel-Crafts alkylations, with high levels of enantioselectivity. sigmaaldrich.comnih.gov
Enantioselective Organocatalysis in Carbon-Carbon Bond Formation
A primary application of imidazolidinone organocatalysts lies in their ability to facilitate enantioselective carbon-carbon bond formation. This is a fundamental process in organic synthesis, crucial for the construction of complex chiral molecules. nih.gov For instance, the first highly enantioselective organocatalytic Diels-Alder reaction was achieved using an imidazolidinone catalyst. sigmaaldrich.com This transformation, along with others like 1,3-dipolar cycloadditions and intramolecular Michael reactions, consistently produces products with excellent yields and high enantiomeric excess. sigmaaldrich.com
The general utility of these catalysts is demonstrated in their application to various nucleophiles and electrophiles. For example, they have been successfully employed in the Friedel-Crafts alkylation of indoles and pyrroles with α,β-unsaturated aldehydes, showcasing their broad substrate scope. nih.gov
Activation Mechanisms in Catalytic Processes (e.g., LUMO-lowering, HOMO-raising)
The catalytic prowess of imidazolidinone derivatives stems from their ability to activate substrates through distinct mechanisms, primarily by lowering the Lowest Unoccupied Molecular Orbital (LUMO) or raising the Highest Occupied Molecular Orbital (HOMO) of the reactants. dtu.dk
LUMO-Lowering Activation: This is the most common activation mode for imidazolidinone catalysts. nih.gov The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This iminium ion is more electrophilic than the starting carbonyl compound, thus having a lower LUMO energy. nih.gov This activation makes the β-carbon of the unsaturated system more susceptible to nucleophilic attack. nih.gov This LUMO-lowering strategy is the key principle behind the success of imidazolidinone-catalyzed reactions such as Diels-Alder, Friedel-Crafts, and conjugate addition reactions. nih.govnih.gov The formation of the iminium ion effectively reduces the energy gap between the HOMO of the nucleophile and the LUMO of the electrophile, thereby accelerating the reaction and allowing for stereocontrol. nih.gov
HOMO-Raising Activation: While less common for simple imidazolidinones, related organocatalysts can operate through a HOMO-raising mechanism. In this mode, the catalyst reacts with a saturated aldehyde or ketone to form an enamine intermediate. mdpi.com This enamine is more nucleophilic than the corresponding enol or enolate, effectively raising the energy of its HOMO. This enhanced nucleophilicity allows it to react with various electrophiles. dtu.dk The combination of LUMO-lowering and HOMO-raising strategies within a single catalytic system can lead to powerful cascade reactions, enabling the rapid construction of molecular complexity from simple starting materials. nih.gov
Development of Novel Heterocyclic Compounds Utilizing the Imidazolidin-2-one Scaffold
The imidazolidin-2-one scaffold is not only a key component of successful organocatalysts but also serves as a versatile building block for the synthesis of novel heterocyclic compounds. mdpi.com The development of new synthetic methodologies provides access to a wide array of substituted imidazolidin-2-ones, which can possess interesting biological activities or serve as precursors for more complex molecules. mdpi.com
Recent synthetic approaches focus on developing regioselective and stereoselective methods to introduce various substituents onto the imidazolidin-2-one ring. mdpi.com For example, acid-catalyzed reactions of (2,2-diethoxyethyl)ureas with C-nucleophiles have been shown to produce novel 4-arylimidazolidin-2-ones with excellent regioselectivity. mdpi.com Furthermore, metal-catalyzed intramolecular diamination of alkenes and allenes with ureas represents another powerful strategy for constructing the imidazolidin-2-one core. These synthetic advancements continue to expand the chemical space accessible from the imidazolidin-2-one scaffold, paving the way for the discovery of new catalysts and biologically active compounds. mdpi.com
Structure Activity Relationship Studies Non Biological Focus
Influence of N1,N3-Diethyl and C4-Methyl Substituents on Chemical Properties and Reactivity
The presence of ethyl groups on both nitrogen atoms (N1 and N3) and a methyl group at the C4 position of the imidazolidin-2-one ring introduces distinct steric and electronic effects that modify the compound's fundamental chemical properties and reactivity compared to its unsubstituted or differently substituted counterparts.
The N1,N3-diethyl substitution significantly increases the electron density on the nitrogen atoms through an inductive effect, making them more nucleophilic. This enhanced nucleophilicity can influence the compound's ability to participate in reactions where the nitrogen atoms act as attacking species. However, the ethyl groups also introduce considerable steric hindrance around the nitrogen atoms. This steric bulk can modulate the accessibility of the lone pairs of electrons on the nitrogen, thereby affecting the rate and feasibility of certain reactions. For instance, in reactions requiring coordination to a metal center or interaction with a bulky electrophile, the steric hindrance from the N-ethyl groups can play a crucial role. In contrast, imidazolidin-2-ones with smaller N-substituents or unsubstituted N-H bonds would exhibit different reactivity profiles, often being more susceptible to N-functionalization or deprotonation.
The C4-methyl group, being an alkyl substituent, also contributes to the electronic landscape of the ring through a mild electron-donating inductive effect. More importantly, it introduces a chiral center (if the compound is not a racemic mixture) and creates a specific steric environment on one side of the five-membered ring. This steric presence can direct the approach of reagents in chemical transformations, potentially leading to diastereoselective outcomes in reactions involving the imidazolidin-2-one ring or adjacent functional groups. The reactivity at the neighboring C5 position, for example, can be influenced by the steric demands of the C4-methyl group.
The combination of both N-diethyl and C4-methyl substituents results in a molecule with a defined three-dimensional shape and a specific distribution of electron density, which collectively govern its interactions and chemical transformations.
Impact of Substituent Effects on Synthetic Efficiency and Selectivity
The synthesis of 1,3-Diethyl-4-methylimidazolidin-2-one and related substituted imidazolidin-2-ones is influenced by the nature of the substituents on the nitrogen and carbon atoms of the heterocyclic ring. The efficiency and selectivity of synthetic routes are often dictated by the steric and electronic properties of these groups.
Common synthetic strategies for imidazolidin-2-ones involve the cyclization of N,N'-disubstituted diamines with a carbonyl source, such as phosgene (B1210022), triphosgene, or carbonyldiimidazole (CDI). The yields of these reactions can be affected by the steric bulk of the N-substituents. While the ethyl groups in this compound are relatively small, increasing the size of the N-alkyl groups can sometimes lead to lower yields due to steric hindrance during the cyclization step.
Another approach involves the palladium-catalyzed carboamination of N-allylureas. In such reactions, the substituents on both the nitrogen atoms and the allylic backbone can significantly impact the efficiency and stereoselectivity of the cyclization. For instance, the presence of substituents on the nitrogen can influence the coordination of the palladium catalyst and the subsequent migratory insertion and reductive elimination steps.
The regioselectivity of the synthesis is also a critical aspect. For instance, in the synthesis of 4-substituted imidazolidin-2-ones from N-(2,2-dialkoxyethyl)ureas, the reaction conditions can be tuned to favor the formation of the 4-substituted isomer over the 5-substituted one. The nature of the N-substituents can play a role in directing this regioselectivity. Studies have shown that in some synthetic methodologies, ureas possessing unsubstituted nitrogen atoms tend to provide higher yields of imidazolidinones. nih.gov
The following table summarizes how different substitution patterns can influence synthetic outcomes for imidazolidin-2-ones:
| Substituent Position | Substituent Type | Potential Impact on Synthesis |
| N1, N3 | Small Alkyl (e.g., Ethyl) | Generally good yields in cyclization reactions. |
| N1, N3 | Bulky Alkyl | May decrease reaction rates and yields due to steric hindrance. |
| C4 | Alkyl (e.g., Methyl) | Can influence diastereoselectivity in certain synthetic methods. |
| N-H (unsubstituted) | - | Can lead to higher yields in some synthetic routes compared to N-alkylated analogs. nih.gov |
Correlation Between Molecular Structure and Catalytic Performance
Chiral imidazolidin-2-ones have emerged as a significant class of organocatalysts, particularly in asymmetric synthesis. The specific substitution pattern of this compound, especially if used in an enantiomerically pure form, would be expected to have a direct correlation with its catalytic performance.
The N-substituents play a crucial role in modulating the catalyst's activity and selectivity. The ethyl groups in this compound can influence the steric environment around the active catalytic site. In reactions that proceed through an iminium ion intermediate, for example, the N-alkyl groups can help to shield one face of the intermediate, thereby directing the nucleophilic attack to the opposite face and inducing enantioselectivity. The size and nature of these N-alkyl groups are critical; bulkier groups can enhance enantioselectivity but may also decrease the reaction rate.
The C4-methyl group is also pivotal for creating a specific chiral environment. It can act as a stereodirecting group, influencing the orientation of the substrate within the catalyst's active site. The combination of the C4-substituent and the N-substituents creates a well-defined chiral pocket that is essential for effective stereochemical control.
While specific catalytic applications of this compound are not extensively documented in readily available literature, the principles of organocatalysis using similar chiral imidazolidinone scaffolds suggest that its performance would be highly dependent on the interplay between the steric and electronic effects of its substituents. The efficiency of such catalysts is often evaluated based on the yield and enantiomeric excess (ee) of the product, as illustrated in the hypothetical data table below for a generic asymmetric reaction.
| N-Substituent | C4-Substituent | Yield (%) | Enantiomeric Excess (ee %) |
| Methyl | Phenyl | 95 | 92 |
| Ethyl | Methyl | (Hypothetical) | (Hypothetical) |
| Isopropyl | tert-Butyl | 85 | 98 |
| Hydrogen | Phenyl | 98 | <10 (achiral) |
Conformational Preferences and Their Implications for Chemical Behavior
The five-membered ring of an imidazolidin-2-one is not planar and can adopt various envelope or twist conformations. The conformational preferences of this compound are dictated by the minimization of steric strain among its substituents.
The C4-methyl group will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the adjacent substituents and the carbonyl group. The orientation of the N-ethyl groups will also be influenced by steric factors. They will likely adopt conformations that minimize gauche interactions with each other and with the C4-methyl group. These conformational preferences are not static and the ring can undergo rapid conformational interconversion at room temperature.
The preferred conformation has significant implications for the molecule's chemical behavior. It determines the spatial arrangement of the functional groups and, consequently, their accessibility for reaction. For instance, in a catalytic application, the conformation of the catalyst will dictate the shape of the active site and its ability to bind the substrate in a specific orientation to achieve high stereoselectivity.
Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are valuable tools for studying the conformational landscape of such molecules. The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide insights into the predominant conformations in solution. The understanding of these conformational preferences is crucial for rationalizing the observed reactivity and for the design of new catalysts and reagents based on the imidazolidin-2-one scaffold.
Future Research Directions and Emerging Trends
Development of More Sustainable and Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic organic chemistry, and the synthesis of 1,3-Diethyl-4-methylimidazolidin-2-one is expected to be significantly influenced by this paradigm shift. Future research will likely focus on the development of synthetic protocols that are not only efficient but also environmentally benign.
One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS) . This technique has the potential to dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby minimizing the generation of hazardous waste. The application of MAOS to the synthesis of cyclic ureas has already shown promise and could be adapted for the production of this compound.
Another critical area of development is the utilization of carbon dioxide (CO2) as a C1 feedstock . The direct synthesis of cyclic ureas from CO2 and diamines is a highly attractive route from a sustainability perspective, as it utilizes a greenhouse gas as a raw material. Research into efficient and reusable catalysts, such as cerium oxide (CeO2), for this transformation could pave the way for a greener synthesis of this compound.
Furthermore, the development of catalyst-free and solvent-free reaction conditions represents a significant leap towards truly sustainable chemical manufacturing. Recent studies have demonstrated the feasibility of synthesizing N-substituted ureas in water without the need for organic co-solvents or catalysts. Adapting such methodologies for the synthesis of this compound would not only reduce the environmental impact but also simplify purification processes.
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, solvent-free conditions. |
| Carbon Dioxide (CO2) as a C1 Feedstock | Utilization of a greenhouse gas, atom economy. |
| Catalyst-free Synthesis in Water | Elimination of catalyst and organic solvent waste, simplified purification. |
| Organocatalysis | Use of non-toxic and readily available catalysts, mild reaction conditions. |
Exploration of Novel Reactivity Patterns and Undiscovered Chemical Transformations
Beyond its synthesis, the future of this compound research will undoubtedly involve a deeper exploration of its chemical reactivity. As a member of the cyclic urea (B33335) family, it possesses a scaffold that is ripe for the discovery of novel transformations.
One area of interest lies in intramolecular cyclization and electrophilic substitution reactions . Recent research on other substituted imidazolidinones has revealed pathways to novel derivatives through acid-catalyzed reactions with various nucleophiles. Investigating the behavior of this compound under similar conditions could lead to the discovery of new compounds with unique properties.
The application of electrochemical methods to induce novel reactivity is another burgeoning field. Electrochemical intramolecular amination of urea-tethered terminal alkenes has been shown to be a facile method for the synthesis of cyclic ureas. Exploring the electrochemical behavior of this compound and its derivatives could unlock new synthetic routes and functionalization strategies.
Furthermore, the potential for this compound to participate in metal-catalyzed cross-coupling reactions is an area that warrants investigation. The nitrogen atoms within the imidazolidinone ring could potentially act as ligands for transition metals, opening up possibilities for functionalization at various positions of the molecule.
| Reaction Type | Potential for this compound |
| Intramolecular Cyclization/Electrophilic Substitution | Synthesis of novel, functionalized imidazolidinone derivatives. |
| Electrochemical Amination | Green and efficient method for C-N bond formation. |
| Metal-Catalyzed Cross-Coupling | Introduction of diverse functional groups onto the imidazolidinone scaffold. |
Advanced Applications in Functional Materials and Supramolecular Chemistry
The unique structural and electronic properties of the imidazolidinone core suggest that this compound could serve as a valuable building block in the development of advanced functional materials and supramolecular assemblies.
The incorporation of chiral imidazolidinones into polymers has been shown to create effective organocatalysts for asymmetric reactions. Future research could explore the synthesis of polymers containing this compound, potentially leading to new materials with catalytic or other functional properties. For example, imidazolidinone-containing polymers have been investigated as formaldehyde-free binders for nonwoven textiles.
In the realm of supramolecular chemistry , the urea moiety is a well-established motif for the formation of hydrogen-bonded assemblies. The specific substitution pattern of this compound could influence its self-assembly behavior, leading to the formation of interesting supramolecular structures such as gels, liquid crystals, or porous organic frameworks. The ability of cyclic ureas to act as building blocks for bent-core liquid crystals has been demonstrated, suggesting a potential application for derivatives of this compound in this area.
Moreover, the biological activity of some imidazolidinone derivatives, such as their use as antiviral agents, opens the door to the exploration of this compound in the development of new bioactive materials and drug delivery systems.
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis
The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize the way chemical research is conducted. For a molecule like this compound, these computational tools offer a powerful approach to accelerate discovery and innovation.
In silico design and screening of novel derivatives of this compound with desired properties is a key area where AI and ML can make a significant impact. By training algorithms on existing chemical data, it is possible to predict the biological activity, material properties, or catalytic performance of virtual compounds before they are synthesized in the lab. This can dramatically reduce the time and resources required for the discovery of new functional molecules. Computational studies, including molecular docking and molecular dynamics simulations, are already being used to design imidazolidinone derivatives as potential drug candidates. rsc.org
Machine learning models are also being developed to predict optimal reaction conditions for organic synthesis. By analyzing vast databases of chemical reactions, these models can suggest the most suitable catalysts, solvents, and temperatures for the synthesis of a target molecule like this compound, thereby streamlining the synthetic process.
Design and Synthesis of Next-Generation Imidazolidinone-Based Catalysts
The field of organocatalysis has been profoundly impacted by the development of chiral imidazolidinone-based catalysts, famously pioneered by David MacMillan. These catalysts have proven to be highly effective in a wide range of asymmetric transformations. A significant future research direction for this compound will be its potential use as a scaffold for the design of new, next-generation organocatalysts.
By introducing chirality and tuning the steric and electronic properties of the substituents on the imidazolidinone ring, it may be possible to develop novel catalysts based on the this compound framework. These new catalysts could offer improved reactivity, selectivity, and substrate scope compared to existing systems. The design of such catalysts can be guided by computational modeling to predict their performance in various asymmetric reactions, such as Diels-Alder reactions, Michael additions, and Friedel-Crafts alkylations. core.ac.uk
The development of bifunctional catalysts , which incorporate both a hydrogen-bond donor (like the urea moiety) and a Lewis basic site, is a particularly promising area. A catalyst derived from this compound could be designed to activate both the nucleophile and the electrophile in a reaction, leading to enhanced catalytic efficiency. Chiral (thio)urea derivatives have already demonstrated their effectiveness as organocatalysts in a variety of enantioselective reactions. researchgate.net
The immobilization of these novel imidazolidinone-based catalysts on solid supports is another important trend, as it facilitates catalyst recovery and reuse, a key principle of green chemistry.
| Catalyst Design Strategy | Potential Advantage for this compound-based Catalysts |
| Introduction of Chirality | Enantioselective catalysis for the synthesis of chiral molecules. |
| Tuning of Substituents | Optimization of reactivity, selectivity, and substrate scope. |
| Bifunctional Catalyst Design | Enhanced catalytic activity through dual activation. |
| Immobilization on Solid Supports | Facilitated catalyst recovery and reuse, improved sustainability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
